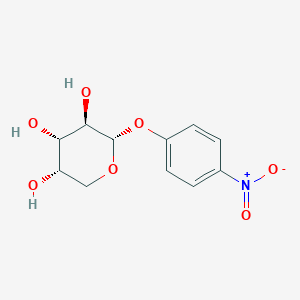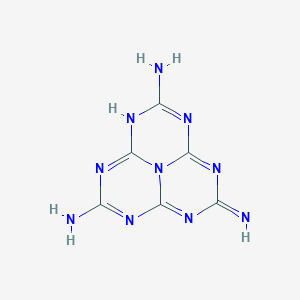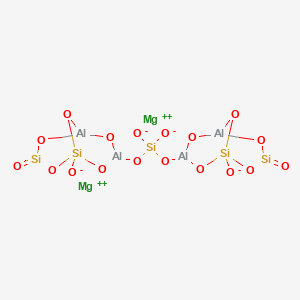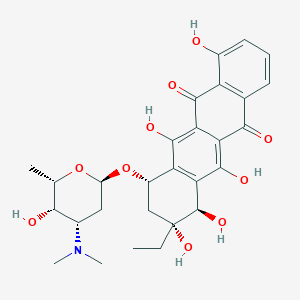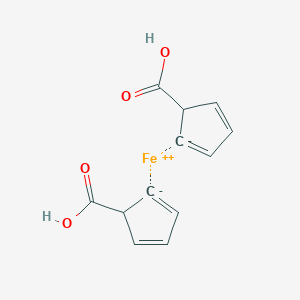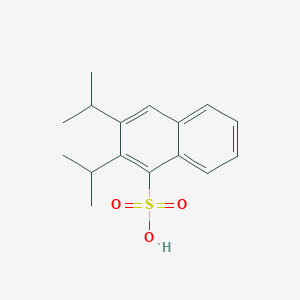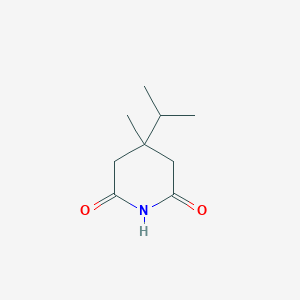
5-Benzyloxygramine
Übersicht
Beschreibung
5-Benzyloxygramine is a N protein PPI orthosteric stabilizer that exhibits both antiviral and N-NTD protein-stabilizing activities . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners, resulting in abnormal N protein oligomerization .
Molecular Structure Analysis
The molecular formula of 5-Benzyloxygramine is C18H20N2O . Its molecular weight is 280.36 .Physical And Chemical Properties Analysis
5-Benzyloxygramine is a white to off-white fine crystalline powder . Its molecular weight is 280.36 . The CAS number is 1453-97-0 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
5-Benzyloxygramine is a chemical compound with the empirical formula C18H20N2O . It has a molecular weight of 280.36 and its CAS Number is 1453-97-0 . It’s often used in chemical synthesis and research .
Antiviral Research
5-Benzyloxygramine has been identified as a potential antiviral agent. It has been found to target the Middle East respiratory syndrome coronavirus (MERS-CoV) nucleocapsid (N) protein N-terminal domain (N-NTD), inducing non-native protein-protein interactions (PPIs) that impair N protein function .
Protein-Protein Interaction Stabilizer
In addition to its antiviral properties, 5-Benzyloxygramine has been identified as a new N protein PPI orthosteric stabilizer . This means it can stabilize the interaction between proteins, which is crucial in many biological processes .
Drug Discovery
The unique properties of 5-Benzyloxygramine make it a promising candidate for drug discovery. Its ability to induce non-native PPIs of N protein could be applied toward drug discovery against CoV diseases .
Protein Structure Research
5-Benzyloxygramine has been used in protein structure research. For example, it has been used in the study of the crystal structure of MERS-CoV N-NTD .
Targeted Drug Screening
The interface of 5-Benzyloxygramine forms a conserved hydrophobic cavity suitable for targeted drug screening . This makes it a valuable tool in the development of new drugs .
Wirkmechanismus
Target of Action
5-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . The N protein plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drugs .
Mode of Action
5-Benzyloxygramine acts as an orthosteric stabilizer of protein-protein interactions (PPIs) within the N protein . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization , which impairs the function of the N protein .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the n protein, which is essential for the replication of coronaviruses . By inducing non-native PPIs and causing abnormal oligomerization of the N protein, 5-Benzyloxygramine potentially disrupts the viral replication process .
Result of Action
The primary result of 5-Benzyloxygramine’s action is the disruption of the normal function of the N protein in coronaviruses . This is achieved by inducing non-native PPIs and causing abnormal oligomerization of the N protein . These changes impair the N protein’s function, potentially inhibiting the replication of the virus .
Safety and Hazards
5-Benzyloxygramine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAILTNPOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162974 | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxygramine | |
CAS RN |
1453-97-0 | |
| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxygramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1453-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYLOXYGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of 5-benzyloxygramine?
A1: 5-Benzyloxygramine acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]
Q2: How does the structure of 5-benzyloxygramine relate to its activity as a 5-HT antagonist?
A2: Studies comparing various 5-HT analogs, including 5-benzyloxygramine, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of 5-benzyloxygramine for its interaction with 5-HT receptors.
Q3: Beyond its role as a 5-HT antagonist, does 5-benzyloxygramine exhibit any other notable activities?
A3: Recent research has uncovered a novel mechanism of action for 5-benzyloxygramine in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []
Q4: What experimental techniques have been used to study the interactions of 5-benzyloxygramine with its targets?
A4: Various experimental approaches have been employed to understand the interactions of 5-benzyloxygramine. These include:
- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of 5-benzyloxygramine against 5-HT. [, ]
- X-ray Crystallography: This technique provided detailed structural information about the interaction between 5-benzyloxygramine and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]
- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of 5-benzyloxygramine on N-NTD oligomerization. []
Q5: What are the potential implications of the newly discovered antiviral activity of 5-benzyloxygramine?
A5: The ability of 5-benzyloxygramine to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of 5-benzyloxygramine and its derivatives in the context of viral infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



